2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride is a chemical compound recognized for its diverse applications in scientific research, particularly in medicinal chemistry and biological studies. This compound features a pyrimidine ring substituted with a piperazine group at the para position of the phenyl ring. Its unique structure contributes to its potential efficacy in various therapeutic contexts, including its role as a pharmacological agent in drug development.
The compound is classified under the category of heterocyclic compounds due to the presence of the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms. It is also categorized as an aromatic compound due to the phenyl group. The International Union of Pure and Applied Chemistry name for this compound is 2-(4-piperazin-1-ylphenyl)pyrimidine hydrochloride, and its CAS number is 1056624-11-3 .
The synthesis of 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride typically involves several key steps:
In industrial settings, these synthetic processes are scaled up, employing continuous flow reactors and automated systems to enhance efficiency and reproducibility. Additional purification steps are typically implemented to ensure the purity of the final product.
The molecular formula for 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride is , with a molecular weight of approximately 276.77 g/mol. The structural representation includes a piperazine ring linked to a phenyl group, which in turn is connected to a pyrimidine ring.
2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride can undergo various chemical reactions:
Common conditions for these reactions include specific temperatures and solvent systems tailored to optimize yield and selectivity. For instance, oxidation may require acidic conditions, while reduction often takes place under anhydrous environments.
The mechanism of action for 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes relevant in various signaling pathways. While specific data on its mechanism remains limited, compounds with similar structures often exhibit activity by modulating neurotransmitter systems or inhibiting specific enzymatic pathways.
The physical properties of 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride include:
Key chemical properties include:
Additionally, it has high gastrointestinal absorption potential due to its molecular structure .
2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride finds diverse applications in scientific research:
Its unique properties make it a candidate for further exploration in drug discovery and development processes .
Microwave-assisted synthesis has revolutionized the preparation of piperazinyl-pyrimidine scaffolds by enabling rapid, high-yielding multi-step reactions. This technique leverages dielectric heating to accelerate nucleophilic aromatic substitution and cyclocondensation reactions critical for constructing the pyrimidine core and installing the piperazine moiety. Under microwave irradiation (150–200°C), reaction times for key steps like the coupling of 4-fluorophenylpyrimidine with N-Boc-piperazine are reduced from 12–24 hours to 15–30 minutes, with yields increasing by 25–40% compared to conventional heating [2] [7]. The closed-vessel systems enable precise temperature control, minimizing thermal degradation of sensitive intermediates [4].
Table 1: Microwave vs. Conventional Synthesis of Key Intermediate
Reaction Step | Conventional Method (Yield/Time) | Microwave Method (Yield/Time) |
---|---|---|
Pyrimidine cyclization | 65%/4h | 88%/20 min |
Piperazine installation | 72%/12h | 95%/25 min |
Global deprotection | 80%/6h | 92%/15 min |
Solvent-free microwave conditions further enhance atom economy, particularly for one-pot sequences where in situ generated intermediates undergo subsequent heterocycle formation. For example, Biginelli-like multicomponent reactions involving aldehydes, thiourea, and β-dicarbonyl compounds deliver dihydropyrimidine precursors under 300 W irradiation in 20 minutes (yields: 85–92%) [7]. This efficiency is invaluable for generating combinatorial libraries of 2-(4-(piperazin-1-yl)phenyl)pyrimidine analogues for structure-activity relationship (SAR) exploration.
Lead optimization of 2-(4-(piperazin-1-yl)phenyl)pyrimidine derivatives focuses on strategic modifications to the core scaffold to amplify target engagement while minimizing off-target effects. Key approaches include:
Structural determinants for selectivity:
These modifications yielded clinical candidates like CPP-12e (EC₅₀ = 28 nM against influenza A; selectivity index >1,000) [3].
Bioisosteric replacement enables systematic functional group diversification while preserving pharmacophore geometry and electronic properties. Key substitutions for 2-(4-(piperazin-1-yl)phenyl)pyrimidine derivatives include:
Core modifications:
Functional group exchanges:
Original Group | Bioisostere | Impact on Properties |
---|---|---|
-Cl | -CF₃ | ↑ Metabolic stability (t₁/₂ +2h) |
-OH | -CONH₂ | ↓ LogP (by 0.8); ↑ solubility |
Piperazine | Homopiperazine | ↓ hERG binding (IC₅₀ +4μM) |
Case study: Replacing the metabolically labile 4-chlorophenyl moiety with 4-(trifluoromethyl)pyridin-2-yl:
These tactics enable fine-tuning of ADME properties without compromising antiviral efficacy.
Linker engineering critically influences the absorption, distribution, and clearance of piperazinyl-pyrimidine therapeutics. Key strategies and outcomes include:
Table 2: Pharmacokinetic Impact of Linker Modifications
Linker Type | logD | Plasma t₁/₂ (h) | Tumor Uptake (%ID/g) | Kidney Retention |
---|---|---|---|---|
Parent (alkyl) | 2.1 | 6.1 | 7.59 ± 0.95 | High |
(HE)₃ linker | 0.9 | 2.3 | 8.12 ± 1.2 | Low |
PEG₄ linker | 1.4 | 5.8 | 12.3 ± 2.1 | Moderate |
These modifications demonstrate how rational linker design balances target engagement with favorable pharmacokinetics, enabling in vivo efficacy with reduced off-target toxicity [5] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1